Enzyme Kinetics: S 2160 Exhibits Higher Km (80 μM) vs. S-2238 (1.3 μM), Enabling Distinct Linear Range for High-Concentration Thrombin Assays
S 2160 possesses a Km of 80 μM (8 x 10^-5 M) for soluble bovine thrombin, which is approximately 60-fold higher than the Km of S-2238 for human thrombin, reported at 1.33 ± 0.07 μM under similar conditions [1][2]. This substantial difference in binding affinity directly translates to distinct operational concentration ranges and assay linearity profiles.
| Evidence Dimension | Michaelis-Menten Constant (Km) for Thrombin |
|---|---|
| Target Compound Data | 80 μM (8 x 10^-5 M) |
| Comparator Or Baseline | S-2238: 1.33 ± 0.07 μM (Human α-thrombin) / 1.58 ± 0.10 μM (Bovine α-thrombin) |
| Quantified Difference | S 2160 Km is ~60-fold higher than S-2238 |
| Conditions | S 2160: Soluble bovine thrombin. S-2238: Human α-thrombin, I = 0.11 M, 25°C, pH 7.8. |
Why This Matters
The higher Km of S 2160 necessitates the use of higher substrate concentrations to achieve Vmax conditions, making it suitable for assays measuring higher thrombin activities without saturating the signal prematurely.
- [1] Brown JE, et al. The action of immobilized thrombin on factor VIII, fibrinogen and a synthetic tripeptide. Thromb Haemost. 1978;40(1):144-51. PMID: 569372. View Source
- [2] Fenton JW 2nd, et al. The action of thrombin on peptide p-nitroanilide substrates: Hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human α and γ and bovine α and β-thrombins. Thrombosis Res. 1982;28(3):313-332. View Source
